2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14788063
Molecular Formula: C20H17N3O3S2
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N3O3S2 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)-1-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)isoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C20H17N3O3S2/c1-26-9-8-23-11-15(13-5-2-3-6-14(13)19(23)25)18(24)22-20-21-16(12-28-20)17-7-4-10-27-17/h2-7,10-12H,8-9H2,1H3,(H,21,22,24) |
| Standard InChI Key | PRXHAUSOKBNZDF-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Introduction
1. Structural Overview
The compound belongs to the class of dihydroisoquinoline derivatives, incorporating multiple functional groups:
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Isoquinoline Core: The backbone structure provides rigidity and potential bioactivity.
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Thiazole Ring: Known for its role in bioactive molecules, contributing to antimicrobial and anticancer properties.
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Thiophene Substituent: A sulfur-containing heterocycle that enhances electron density and may improve binding interactions in biological systems.
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Methoxyethyl Side Chain: This group increases solubility and modifies pharmacokinetic properties.
2. Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this exact compound are unavailable, the following general steps are likely involved:
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Preparation of Isoquinoline Derivative:
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Starting from isoquinoline or its derivatives, functionalization at the 4-carboxamide position is achieved using standard amide coupling techniques.
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Thiazole Incorporation:
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The thiazole ring is introduced via cyclization reactions involving thiourea or related precursors.
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Attachment of Thiophene Group:
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Thiophene derivatives are coupled through electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling).
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Methoxyethyl Functionalization:
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The 2-methoxyethyl group is added using alkylation reactions under basic conditions.
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3. Potential Applications
Antimicrobial Activity
Compounds containing thiazole and thiophene rings are widely studied for their antimicrobial properties. These functional groups can disrupt bacterial enzymes or membranes.
Anticancer Potential
Dihydroisoquinoline derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes or interfere with DNA replication in cancer cells.
Drug Development
The structural diversity of this molecule makes it an excellent candidate for drug optimization studies targeting diseases such as infections, cancer, or inflammatory disorders.
4. Research Findings
5. Limitations and Future Directions
Limitations
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Lack of direct experimental data for this specific compound.
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Potential toxicity and off-target effects need evaluation.
Future Research
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In Silico Studies: Molecular docking to predict binding affinity with biological targets.
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In Vitro Assays: Testing against bacterial strains and cancer cell lines.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
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